2-[2-(benzyloxy)phenyl]nicotinonitrile
Description
2-[2-(Benzyloxy)phenyl]nicotinonitrile is a nicotinonitrile derivative characterized by a benzyloxy-substituted phenyl group at the 2-position of the pyridine ring. Nicotinonitrile derivatives are often studied for their biological activity, such as kinase inhibition or antimicrobial properties, though direct evidence for this compound is lacking in the provided sources.
Properties
IUPAC Name |
2-(2-phenylmethoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c20-13-16-9-6-12-21-19(16)17-10-4-5-11-18(17)22-14-15-7-2-1-3-8-15/h1-12H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSVLAWICPHLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
The provided evidence includes data on structurally related compounds, enabling cautious comparisons based on substituent effects and known trends. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Nicotinonitrile Derivatives
Key Insights :
Polarity and Solubility: The hydroxyethyl-substituted nicotinonitrile (CAS 106652-45-3) exhibits higher water solubility due to its hydroxyl group , whereas this compound’s benzyloxy group likely reduces solubility, favoring organic solvents. Sulfur-containing derivatives (e.g., CAS 313380-22-2) show increased lipophilicity, which may enhance membrane permeability in biological systems .
Reactivity and Stability: Nitro-substituted derivatives (e.g., CAS 444152-08-3) are prone to redox reactions, which could limit stability under certain conditions .
Synthetic Complexity: Hydroxyethyl-substituted nicotinonitrile is produced via cost-effective methods (e.g., alkylation of cyanopyridines), as indicated by cost-evaluation tables in .
Research Findings and Limitations
- Biological Activity: None of the provided sources directly address the biological activity of this compound.
- Market Trends: Hydroxyethyl-substituted nicotinonitrile (CAS 106652-45-3) has a stable production forecast, with Asia-Pacific leading manufacturing . The target compound’s niche substituents may limit its commercial viability unless specialized applications emerge.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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